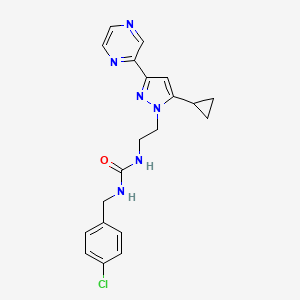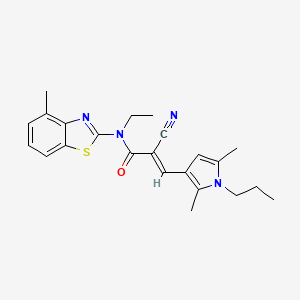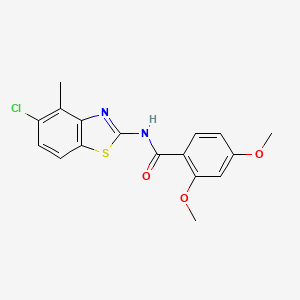![molecular formula C6H13ClN2O B2873998 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride CAS No. 1909325-51-4](/img/structure/B2873998.png)
2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride can be represented by the InChI code1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H . This indicates that the molecule consists of a cyclopropyl group (a three-membered carbon ring) with an aminomethyl (NH2-CH2-) substituent, and an acetamide (CH3-C(=O)-NH-) group. The molecule also includes a chloride ion (Cl-) to form the hydrochloride salt . Physical And Chemical Properties Analysis
2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride is a powder at room temperature . It has a molecular weight of 164.63 . The compound’s IUPAC name is 2-(1-(aminomethyl)cyclopropyl)acetamide hydrochloride .Aplicaciones Científicas De Investigación
Conformational Restriction for Bioactive Compound Improvement
The cyclopropane ring has been utilized effectively in restricting the conformation of biologically active compounds. This approach aims to enhance activity and investigate bioactive conformations. Specifically, the development of chiral cyclopropanes as conformationally restricted analogues of histamine has been highlighted. These compounds, including (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, have been synthesized to study their potential as histamine analogues, demonstrating the utility of cyclopropane structures in medicinal chemistry (Kazuta et al., 2002).
Bioactive Conformation Investigation of Histamine H3 Receptor Antagonists
Further research into cyclopropane compounds has been conducted to investigate the bioactive conformation of histamine H3 receptor antagonists. This involves the design of side chain conformation-restricted analogues based on cyclopropylic strain, aiming to understand better the bioactive conformation essential for H3 receptor binding. The synthesized compounds have provided insights into the conformational preferences that influence receptor interaction, demonstrating the cyclopropane ring's role in the structural optimization of receptor antagonists (Watanabe et al., 2010).
Synthesis and Application of Cyclopropane Derivatives
The synthesis of cyclopropane derivatives, including efforts to create versatile intermediates for producing compounds with asymmetric cyclopropane structures, has been a significant area of research. These intermediates have potential applications in synthesizing a wide range of compounds, highlighting the cyclopropane ring's versatility in medicinal chemistry and drug development (Kazuta et al., 2002).
Chemoselective Acetylation Using Immobilized Lipase
Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase has demonstrated the potential for synthesizing intermediates for antimalarial drugs. This approach showcases the application of biocatalysis in facilitating selective reactions, contributing to the efficient and environmentally friendly synthesis of pharmaceutical intermediates (Magadum & Yadav, 2018).
Safety and Hazards
The safety data for 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJNYJOYLQLLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2873917.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873921.png)

![Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2873923.png)
![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)

![1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2873933.png)

![3-[(4-Chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2873935.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2873936.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2873937.png)
![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2873938.png)